![molecular formula C17H24N2OS2 B2473176 2,6-Di(tert-butyl)-4-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzenol CAS No. 130116-26-6](/img/structure/B2473176.png)
2,6-Di(tert-butyl)-4-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzenol
Overview
Description
2,6-Di(tert-butyl)-4-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzenol (DTBMSTB) is an organosulfur compound that has gained increased attention in recent years due to its potential applications in scientific research. It is a white, crystalline solid that is soluble in organic solvents and is relatively stable at room temperature. DTBMSTB is widely used in a variety of scientific research applications, ranging from biochemistry to pharmacology.
Scientific Research Applications
Antioxidant Applications:
While not as widely explored, recent studies have investigated the antioxidant properties of 2,6-di-tert-butylpyridine. Researchers have synthesized PS-2,6-DTBP , a phase-bound antioxidant derived from this compound. PS-2,6-DTBP exhibits significantly increased surface area compared to its precursor, making it a promising candidate for antioxidant applications .
Mechanism of Action
Target of Action
The primary target of 2,6-Di(tert-butyl)-4-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzenol (2,6-DTBBQ) is the biofilms of certain bacteria, such as Klebsiella quasipneumoniae SP203 . The compound interacts with these biofilms, influencing their formation and redox activity .
Mode of Action
2,6-DTBBQ seems to enhance the redox activity of biofilms and promote extracellular electron transfer (EET) processes . It stimulates the redox reaction and reduces the internal resistance of bioelectrochemical systems (BESs), leading to higher voltage output .
Biochemical Pathways
The compound appears to stimulate the synthesis of NAD and ubiquinone, as well as the assembly of Fe-S clusters/NADH dehydrogenase . These components are crucial for the electron transport chain, a key biochemical pathway for energy production.
Result of Action
The action of 2,6-DTBBQ results in enhanced redox activity and EET in biofilms, leading to increased energy production . This could potentially contribute to the provision of green energy in low-power supply fields .
Action Environment
Environmental factors, such as the concentration of 2,6-DTBBQ, can influence its action. For instance, a BES with 5-mM 2,6-DTBBQ has a higher voltage output than the control group . A concentration of 10-mm 2,6-dtbbq enhances biofilm formation but inhibits the redox activity of the biofilm .
properties
IUPAC Name |
2,6-ditert-butyl-4-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2OS2/c1-16(2,3)11-8-10(14-18-19-15(21-7)22-14)9-12(13(11)20)17(4,5)6/h8-9,20H,1-7H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBUUUHKRWGIGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=NN=C(S2)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Di(tert-butyl)-4-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzenol |
Synthesis routes and methods
Procedure details
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